8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline
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Overview
Description
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core attached to a propoxy chain, which is further substituted with a 4-bromo-2-chlorophenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the 4-bromo-2-chlorophenol and quinoline derivatives.
Etherification: The 4-bromo-2-chlorophenol undergoes etherification with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(4-bromo-2-chlorophenoxy)propanol.
Nucleophilic Substitution: The 3-(4-bromo-2-chlorophenoxy)propanol is then reacted with quinoline in the presence of a strong base like sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-[3-(2-Bromo-4-chlorophenoxy)propoxy]quinoline: Similar structure but with different positional isomers of the halogenated phenoxy group.
8-[3-(4-Bromo-2-fluorophenoxy)propoxy]quinoline: Similar structure with a fluorine atom instead of chlorine.
8-[3-(4-Bromo-2-methylphenoxy)propoxy]quinoline: Similar structure with a methyl group instead of chlorine.
Uniqueness
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c19-14-7-8-16(15(20)12-14)22-10-3-11-23-17-6-1-4-13-5-2-9-21-18(13)17/h1-2,4-9,12H,3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDPHICAGDIEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=C(C=C3)Br)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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